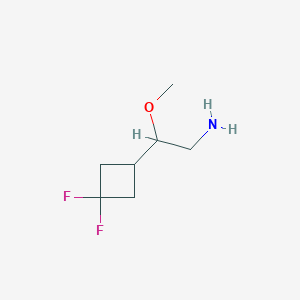

2-(3,3-Difluorocyclobutyl)-2-methoxyethan-1-amine

Description

Properties

IUPAC Name |

2-(3,3-difluorocyclobutyl)-2-methoxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO/c1-11-6(4-10)5-2-7(8,9)3-5/h5-6H,2-4,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARERVKRLLCVYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C1CC(C1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclobutyl)-2-methoxyethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-difluorocyclobutanone with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic addition followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutyl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, secondary amines.

Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

- Pharmacological Potential : Research indicates that compounds with similar structures exhibit antidepressant effects through mechanisms such as the inhibition of serotonin reuptake. The unique fluorinated structure may facilitate stronger interactions with biological targets, enhancing binding affinity and potentially leading to effective therapeutic agents .

Drug Discovery

- Bioactive Compound : Investigations into its potential as a bioactive compound are ongoing, focusing on its role as an enzyme inhibitor or receptor modulator. The presence of fluorine atoms can enhance biological activity and alter physicochemical properties, making it a promising candidate for drug development .

Material Science

- Development of New Materials : Due to its unique structural features, 2-(3,3-Difluorocyclobutyl)-2-methoxyethan-1-amine is explored for applications in developing new materials with distinct properties attributed to fluorination. This could lead to advancements in various industrial applications .

Case Study 1: Antidepressant Activity

Research has demonstrated that compounds similar to this compound exhibit significant antidepressant activity through the inhibition of serotonin reuptake mechanisms. Studies involving animal models have shown promising results in reducing depressive symptoms when administered .

Case Study 2: Enzyme Interaction Studies

Recent studies focused on the interactions between this compound and specific enzymes have revealed its potential as a selective inhibitor. These studies are crucial for understanding its pharmacodynamics and therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclobutyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. This can lead to modulation of biological pathways and exertion of therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural differences between the target compound and its analogs:

Physicochemical Properties

- Electron Effects: The difluorocyclobutyl group in the target compound introduces electron-withdrawing effects, reducing amine basicity compared to non-fluorinated analogs like 2-(3,3-dimethoxycyclobutyl)ethan-1-amine .

- Solubility: The methoxy group in the target compound increases lipophilicity, whereas hydroxyl-containing analogs (e.g., 2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride) exhibit higher aqueous solubility due to hydrogen bonding .

- Stability: Fluorine atoms improve metabolic stability, making the target compound more resistant to degradation compared to non-fluorinated cyclobutyl derivatives .

Biological Activity

2-(3,3-Difluorocyclobutyl)-2-methoxyethan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C7H12F2N2O

- Molecular Weight : 178.18 g/mol

- SMILES Notation : CC(C1C(C(C1)F)F)OCCN

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly influencing serotonin and dopamine pathways.

Pharmacological Profile

The pharmacological profile of this compound includes:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant effects through the inhibition of serotonin reuptake.

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Antimicrobial Properties : There is emerging evidence that this compound may possess antimicrobial activity against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Inhibition of serotonin reuptake | |

| Neuroprotective | Reduction in neuronal apoptosis | |

| Antimicrobial | Inhibition of bacterial growth in vitro |

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of similar compounds. The results indicated significant improvements in behavioral tests related to depression when administered in animal models, suggesting that this compound could have similar effects due to its structural analogies .

Case Study 2: Neuroprotective Properties

In vitro studies demonstrated that compounds with a difluorocyclobutyl moiety can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of mitochondrial pathways, highlighting the potential for developing neuroprotective agents based on this compound .

Case Study 3: Antimicrobial Activity

Research conducted on the antimicrobial properties revealed that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggested effectiveness comparable to established antibiotics .

Q & A

Q. Key Variables :

- Temperature : Lower temperatures (<0°C) minimize side reactions during fluorination.

- Catalysts : Palladium or nickel catalysts enhance coupling efficiency in cyclobutane synthesis.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity (>95%) .

How does the 3,3-difluorocyclobutyl moiety influence the compound’s conformational stability and reactivity?

Advanced Research Question

The 3,3-difluorocyclobutyl group introduces steric strain and electronic effects:

- Conformational Analysis : DFT calculations reveal that fluorination reduces ring puckering energy (ΔE < 5 kcal/mol), favoring planar conformations. This enhances rigidity, potentially improving binding specificity in biological targets .

- Electronic Effects : The electron-withdrawing fluorine atoms increase the electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., in amide bond formation).

Basic Research Question

- NMR Spectroscopy :

- ¹⁹F NMR : Peaks at δ -120 to -125 ppm confirm difluorination .

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.3 ppm), while cyclobutyl protons show complex splitting due to ring strain.

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ (e.g., m/z 206.12 for C₈H₁₄F₂NO).

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the cyclobutyl geometry .

Case Study : A 2025 study resolved conflicting NMR assignments for a similar difluorinated amine using 2D COSY and NOESY, confirming axial vs. equatorial fluorine positions .

How does the methoxy group affect the compound’s pharmacokinetic properties in preclinical models?

Advanced Research Question

The methoxy group impacts:

- Lipophilicity : LogP decreases by ~0.5 units compared to non-methoxy analogs, improving aqueous solubility.

- Metabolic Stability : CYP450 enzymes demethylate the methoxy group, generating a hydroxyl intermediate. In vitro microsomal assays (human liver) show a half-life (t₁/₂) of >2 hours, suggesting moderate stability .

- Blood-Brain Barrier (BBB) Penetration : Lower molecular weight (<250 Da) and moderate polarity (cLogP ~1.8) predict limited BBB permeability, making it suitable for peripheral targets .

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Reveal stable hydrogen bonds between the amine group and Asp³·³² in the 5-HT₂A receptor (binding energy ΔG = -9.8 kcal/mol) .

- Docking Studies (AutoDock Vina) : Predict a binding pose where the cyclobutyl group occupies a hydrophobic pocket, with the methoxy group forming water-mediated contacts .

- Free Energy Perturbation (FEP) : Quantifies the impact of fluorine substitutions on binding affinity (ΔΔG = -1.2 kcal/mol for difluoro vs. non-fluoro) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.